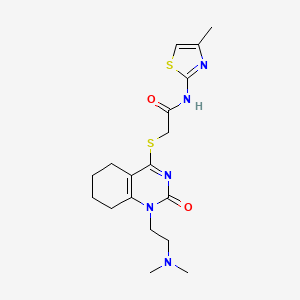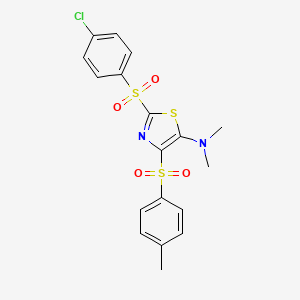
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains sulfonyl groups and a chlorophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Sulfonamide derivatives have been synthesized for their potential antiviral activities. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing their activity against the tobacco mosaic virus, highlighting the significance of such compounds in developing antiviral agents Chen et al., 2010.
Organic Synthesis and Reactivity
Research on the reactivity and synthetic applications of sulfonamide derivatives provides insights into their utility in organic chemistry. For example, Turov et al. (2014) demonstrated the chlorination of thiazole derivatives, leading to sulfonamides that can participate in nucleophilic substitution reactions, indicating the role of these compounds in the regioselective synthesis of trisubstituted thiazoles Turov et al., 2014.
Environmental Applications
Sulfonamide derivatives have also found applications in environmental science, such as the removal of pollutants from water. Zhou et al. (2018) discussed the synthesis of tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4 from water, showcasing the environmental remediation potential of these compounds Zhou et al., 2018.
Antimicrobial Agents
The development of antimicrobial agents is another significant application of sulfonamide derivatives. Sah et al. (2014) synthesized formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity against various pathogens. This research underlines the potential of sulfonamide derivatives in creating new antimicrobial treatments Sah et al., 2014.
Material Science and Nanotechnology
Lastly, the incorporation of sulfonamide derivatives in material science and nanotechnology is noteworthy. Asela et al. (2017) reported on gold nanoparticles stabilized with a complex containing a thiazole derivative, illustrating the novel system for drug transport. This study highlights the intersection of organic chemistry and nanotechnology, providing innovative solutions for drug delivery systems Asela et al., 2017.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-12-4-8-14(9-5-12)27(22,23)16-17(21(2)3)26-18(20-16)28(24,25)15-10-6-13(19)7-11-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWPWDWLFQKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


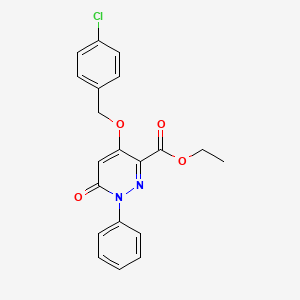
![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

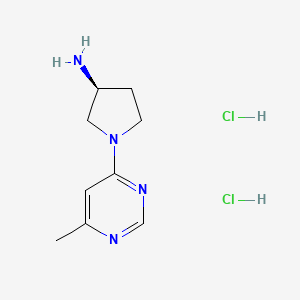
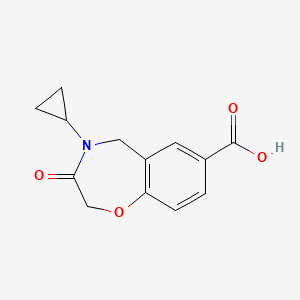


![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)

![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)
![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
